molecular formula C31H37N3O6S2 B14652911 Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium CAS No. 42352-92-1

Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium

Cat. No.: B14652911
CAS No.: 42352-92-1
M. Wt: 611.8 g/mol
InChI Key: LXZJPHWCPHMDFE-UHFFFAOYSA-N
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Description

Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups such as diethylamino, disulphonato, and naphthyl groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves a multi-step process that includes the following key steps:

    Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate, which involves the sulfonation of naphthalene to introduce the disulphonato groups.

    Benzylidene Formation: The next step involves the condensation of the naphthyl intermediate with a benzaldehyde derivative to form the benzylidene moiety.

    Cyclohexa-2,5-dien-1-ylidene Formation: The final step involves the cyclization of the benzylidene intermediate to form the cyclohexa-2,5-dien-1-ylidene structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer functional groups.

Scientific Research Applications

Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: In biological research, the compound is used as a fluorescent probe for imaging and detection of specific biomolecules.

    Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium can be compared with other similar compounds, such as:

    Hydrogen (4-(4-(dimethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium: This compound has dimethylamino groups instead of diethylamino groups, leading to different reactivity and properties.

    This compound chloride: This compound includes a chloride ion, which can affect its solubility and reactivity.

Properties

CAS No.

42352-92-1

Molecular Formula

C31H37N3O6S2

Molecular Weight

611.8 g/mol

IUPAC Name

1-[[4-(diethylamino)pyridin-1-ium-1-yl]-(4,4-dipropylpyridin-1-ium-1-ylidene)methyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C31H37N3O6S2/c1-5-15-31(16-6-2)17-21-34(22-18-31)30(33-19-13-25(14-20-33)32(7-3)8-4)29-27-23-26(41(35,36)37)11-9-24(27)10-12-28(29)42(38,39)40/h9-14,17-23H,5-8,15-16H2,1-4H3

InChI Key

LXZJPHWCPHMDFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C=C[N+](=C(C2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+]4=CC=C(C=C4)N(CC)CC)C=C1)CCC

Origin of Product

United States

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